molecular formula C23H14ClNS B12587487 Benzo[f]quinoline, 1-(3-chlorophenyl)-3-(2-thienyl)- CAS No. 633298-41-6

Benzo[f]quinoline, 1-(3-chlorophenyl)-3-(2-thienyl)-

Cat. No.: B12587487
CAS No.: 633298-41-6
M. Wt: 371.9 g/mol
InChI Key: OKDCOLUJAHMLKA-UHFFFAOYSA-N
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Description

Benzo[f]quinoline, 1-(3-chlorophenyl)-3-(2-thienyl)- is a useful research compound. Its molecular formula is C23H14ClNS and its molecular weight is 371.9 g/mol. The purity is usually 95%.
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Biological Activity

Benzo[f]quinoline derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in anticancer and antimicrobial domains. This article focuses on the biological activity of the compound Benzo[f]quinoline, 1-(3-chlorophenyl)-3-(2-thienyl)- , exploring its synthesis, mechanisms of action, and efficacy against various cancer cell lines.

Overview of Benzo[f]quinoline Derivatives

Benzo[f]quinolines are a class of fused heterocyclic compounds known for their pharmacological properties. The presence of different substituents on the quinoline core significantly influences their biological activity. Research indicates that modifications at specific positions can enhance anticancer efficacy and alter mechanisms of action.

Synthesis

The synthesis of benzo[f]quinoline derivatives often involves multi-step reactions, including cyclization and functional group transformations. For instance, a common approach involves the use of aryl halides and thienyl compounds under specific catalytic conditions to yield the desired product with high purity and yield. Recent advancements in synthetic methodologies have improved the efficiency and scalability of producing these compounds.

Anticancer Activity

Numerous studies have demonstrated the anticancer properties of benzo[f]quinoline derivatives. The compound 1-(3-chlorophenyl)-3-(2-thienyl)- exhibits significant cytotoxicity against various cancer cell lines.

  • Mechanism of Action : The primary mechanism by which benzo[f]quinolines exert their anticancer effects is through the induction of oxidative stress, leading to DNA damage and apoptosis in cancer cells. This was evidenced by studies showing increased levels of reactive oxygen species (ROS) upon treatment with these compounds .
  • In Vitro Studies : In vitro assays using human cancer cell lines such as MCF7 (breast cancer), H460 (lung cancer), and HCT116 (colon cancer) revealed that this compound has an IC50 value comparable to established chemotherapeutics like doxorubicin. For example, compound 3f showed IC50 values of 4.7 µM against H460 cells, indicating potent cytotoxic activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that the presence of specific substituents significantly impacts the biological activity:

CompoundSubstituentIC50 (µM) against MCF7IC50 (µM) against HCT116
3eFuryl6.86.8
3fThienyl4.74.9
3jMethoxyphenyl5.26.8

These findings suggest that both electron-donating and electron-withdrawing groups play critical roles in modulating the activity of benzo[f]quinolines .

Case Studies

Several case studies have explored the efficacy of benzo[f]quinoline derivatives in clinical settings:

  • Study on Anticancer Activity : A recent study evaluated a series of benzo[f]quinoline derivatives, including 1-(3-chlorophenyl)-3-(2-thienyl)- , demonstrating significant lethality against leukemia cell lines with a notable structure-activity relationship that correlates with their chemical structure .
  • Mechanistic Insights : Another study investigated the interaction of these compounds with cellular targets such as topoisomerase II and ATP synthase, revealing that they may act as inhibitors, thereby disrupting essential cellular processes involved in cancer cell proliferation .

Properties

CAS No.

633298-41-6

Molecular Formula

C23H14ClNS

Molecular Weight

371.9 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-thiophen-2-ylbenzo[f]quinoline

InChI

InChI=1S/C23H14ClNS/c24-17-7-3-6-16(13-17)19-14-21(22-9-4-12-26-22)25-20-11-10-15-5-1-2-8-18(15)23(19)20/h1-14H

InChI Key

OKDCOLUJAHMLKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=CC(=N3)C4=CC=CS4)C5=CC(=CC=C5)Cl

Origin of Product

United States

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